6-nitro-1,3-benzothiazol-2-amine;sulfuric acid
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Overview
Description
6-nitro-1,3-benzothiazol-2-amine is a compound that belongs to the benzothiazole family, which is known for its diverse biological and chemical properties. Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. When combined, these compounds can form various derivatives that are useful in different scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-1,3-benzothiazol-2-amine typically involves the nitration of 1,3-benzothiazol-2-amine. This can be achieved through the reaction of 1,3-benzothiazol-2-amine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and careful handling due to the corrosive nature of the acids involved .
Industrial Production Methods
Industrial production of 6-nitro-1,3-benzothiazol-2-amine may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to remove by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
6-nitro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1,3-benzothiazol-2-amine.
Substitution: Formation of various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
6-nitro-1,3-benzothiazol-2-amine and its derivatives have been extensively studied for their applications in various fields:
Chemistry: Used as intermediates in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for their antimicrobial and antifungal properties.
Medicine: Explored for potential use in the development of pharmaceuticals, particularly as anti-tubercular agents.
Mechanism of Action
The mechanism of action of 6-nitro-1,3-benzothiazol-2-amine involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects. The benzothiazole ring can also interact with various molecular targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-chloro-1,3-benzothiazol-2-amine: Contains a chlorine atom instead of a nitro group, leading to different reactivity and applications.
6-methyl-1,3-benzothiazol-2-amine: Contains a methyl group, affecting its chemical and biological properties.
Uniqueness
6-nitro-1,3-benzothiazol-2-amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .
Properties
CAS No. |
82199-10-8 |
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Molecular Formula |
C7H7N3O6S2 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
6-nitro-1,3-benzothiazol-2-amine;sulfuric acid |
InChI |
InChI=1S/C7H5N3O2S.H2O4S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7;1-5(2,3)4/h1-3H,(H2,8,9);(H2,1,2,3,4) |
InChI Key |
SUGVKUPPWZVFDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)N.OS(=O)(=O)O |
Related CAS |
82199-10-8 83763-49-9 |
Origin of Product |
United States |
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